TOLUENE, [14C]
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Overview
Description
Toluene, labeled with carbon-14, is a radioactive isotope of toluene. Toluene itself is a colorless, water-insoluble liquid with a distinctive sweet smell. It is an aromatic hydrocarbon widely used as an industrial feedstock and as a solvent. The carbon-14 isotope is used in various scientific research applications, particularly in tracing and radiolabeling studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Toluene can be synthesized through several methods:
Catalytic Reforming of Petroleum Naphtha: This process involves heating and pressurizing naphtha in the presence of a catalyst, usually platinum or rhenium, to rearrange the hydrocarbons and produce toluene.
Methylation of Benzene: Benzene reacts with methanol in the presence of a catalyst to produce toluene and water.
Industrial Production Methods
Industrially, toluene is primarily produced through:
Catalytic Reforming: As mentioned, this method is widely used in the petrochemical industry.
Friedel-Crafts Alkylation: This involves the reaction of benzene with methyl chloride or dimethyl sulfate in the presence of a Lewis acid catalyst, such as aluminum chloride.
Chemical Reactions Analysis
Types of Reactions
Toluene undergoes various chemical reactions, including:
Oxidation: Toluene can be oxidized to produce benzoic acid or benzaldehyde, depending on the oxidizing agent used.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common with toluene.
Reduction: Catalytic hydrogenation of toluene can produce methylcyclohexane.
Common Reagents and Conditions
Major Products
Oxidation: Benzoic acid, benzaldehyde.
Substitution: Ortho- and para-nitrotoluene, ortho- and para-chlorotoluene.
Scientific Research Applications
Toluene labeled with carbon-14 is used in various scientific research applications:
Mechanism of Action
Toluene exerts its effects primarily through its interaction with the central nervous system. It is known to cause neurotoxicity by disrupting the function of neuronal membranes and myelin sheaths . The exact molecular targets and pathways include the inhibition of neurotransmitter release and the induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Benzene: Another aromatic hydrocarbon, but more toxic and carcinogenic.
Xylene: Similar in structure but has two methyl groups attached to the benzene ring.
Ethylbenzene: Similar but has an ethyl group instead of a methyl group.
Uniqueness
Toluene is unique due to its balance of solvency and relatively lower toxicity compared to benzene. It is widely used in industrial applications due to its effectiveness as a solvent and its role as a precursor in chemical synthesis .
Properties
CAS No. |
15644-74-3 |
---|---|
Molecular Formula |
C7H8 |
Molecular Weight |
94.16 |
Origin of Product |
United States |
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